(2-Bromo-3-iodophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

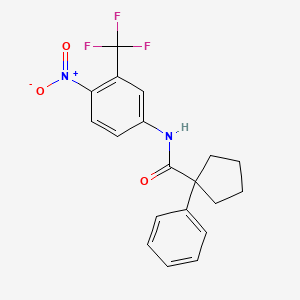

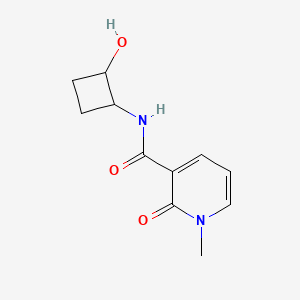

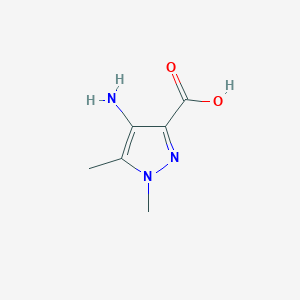

“(2-Bromo-3-iodophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrIN . It has a molecular weight of 311.95 .

Molecular Structure Analysis

The molecular structure of “(2-Bromo-3-iodophenyl)methanamine” can be represented by the InChI code1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 . This indicates the presence of a phenyl ring substituted with bromine and iodine atoms, and a methanamine group. Physical And Chemical Properties Analysis

“(2-Bromo-3-iodophenyl)methanamine” is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Synthesis of Isoindole-1-thiones

A study by Kobayashi et al. (2013) demonstrates the utility of (2-bromophenyl)methanamine derivatives in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones. By reacting these derivatives with butyllithium, they successfully generated 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes, which underwent intramolecular cyclization to yield isoindole-1-thiones in good yields. This methodology offers a novel route for the synthesis of isoindole derivatives, which are valuable intermediates in pharmaceutical research (Kobayashi et al., 2013).

Synthesis of Quinazolines

Omar et al. (2014) explored the copper-catalyzed domino reaction of 1-(2-halophenyl)methanamines, including (2-bromophenyl)methanamine, with amidines or imidates to synthesize substituted quinazolines. This one-step process yields quinazolines with significant efficiency, highlighting the compound's role in facilitating complex chemical transformations. This research underscores the importance of (2-bromophenyl)methanamine in the development of new quinazoline-based compounds with potential pharmaceutical applications (Omar et al., 2014).

Catalytic Applications

Roffe et al. (2016) investigated the synthesis of 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives and their subsequent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were evaluated for their catalytic applications, demonstrating good activity and selectivity. This study illustrates the potential of (2-bromophenyl)methanamine derivatives in catalysis, offering new avenues for chemical synthesis (Roffe et al., 2016).

Antibacterial and Antifungal Activities

Rao et al. (2013) synthesized a novel azetidine derivative from (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine, showcasing its antibacterial and antifungal activities. This highlights the potential biomedical applications of derivatives of (2-bromophenyl)methanamine in developing new antimicrobial agents. The synthesized compound displayed acceptable results against several bacterial and fungal strains, indicating its promise in addressing antibiotic resistance (Rao et al., 2013).

Detection of Metal Ions

Aggrwal et al. (2021) discussed the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine derivatives, resulting in compounds that can effectively and selectively detect Hg and Ni ions. This work underscores the significance of (2-bromophenyl)methanamine derivatives in environmental monitoring and the development of sensors for metal ion detection (Aggrwal et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of “(2-Bromo-3-iodophenyl)methanamine” is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .

Mode of Action

The compound’s mode of action involves a pH-dependent process. Here’s how it works:

Action Environment

Environmental factors play a role in efficacy and stability:

- The compound’s activity depends on urinary pH. Acidic conditions enhance its effectiveness. Proper storage conditions are crucial for maintaining stability.

Propiedades

IUPAC Name |

(2-bromo-3-iodophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNGIIOXHMNDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)

![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)